![molecular formula C18H16N2OS2 B2883778 3-(methylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034437-31-3](/img/structure/B2883778.png)
3-(methylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
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Description
3-(Methylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Scientific Research Applications
Molecular Synthesis and Characterization
Compounds with structural similarities to 3-(Methylthio)-N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)benzamide have been extensively studied for their synthetic routes and molecular characteristics. For instance, derivatives of pyridine and thiophene, such as those involving thiadiazolobenzamide, have been synthesized via cyclization of thioxothiourea, showcasing the chemical versatility and the potential for creating complex molecules with specific properties (Adhami et al., 2012).
Antimicrobial and Antioxidant Activities
Research on benzamide derivatives, including those related to the thiophene and pyridine moieties, has revealed significant antimicrobial and antioxidant properties. These findings suggest that such compounds could have potential applications in developing new therapeutic agents. A study by Vartale et al. (2016) on 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives demonstrated potent antioxidant activities, indicative of the broader potential of similar compounds in combating oxidative stress (Vartale et al., 2016).
Catalysis and Chemical Reactions
The structural framework of 3-(Methylthio)-N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)benzamide-like molecules also lends itself to applications in catalysis. For example, research has shown that similar compounds can be used in meta-selective C-H borylation of benzamides and pyridines, highlighting their role in facilitating selective chemical transformations (Yang et al., 2019).
Molecular Docking and Biological Studies
The application of related compounds in molecular docking and biological studies, particularly in exploring their interactions with proteins, has been a subject of interest. Such studies are foundational for drug discovery and development, where understanding the molecular basis of compound-target interactions is crucial. A study by Flefel et al. (2018) on novel pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, involved in silico molecular docking screenings, illustrates the potential of these compounds in pharmaceutical research (Flefel et al., 2018).
properties
IUPAC Name |
3-methylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-22-15-5-2-4-14(11-15)18(21)20-12-13-7-8-19-16(10-13)17-6-3-9-23-17/h2-11H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKUOBLMCGYCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide |
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